5-Bromo-2-fluorobenzylamine hydrochloride

Catalog No.
S671669
CAS No.
202865-69-8
M.F
C7H8BrClFN
M. Wt
240.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-fluorobenzylamine hydrochloride

CAS Number

202865-69-8

Product Name

5-Bromo-2-fluorobenzylamine hydrochloride

IUPAC Name

(5-bromo-2-fluorophenyl)methanamine;hydrochloride

Molecular Formula

C7H8BrClFN

Molecular Weight

240.5 g/mol

InChI

InChI=1S/C7H7BrFN.ClH/c8-6-1-2-7(9)5(3-6)4-10;/h1-3H,4,10H2;1H

InChI Key

KPOKOEWRTGFXDF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)CN)F.Cl

Canonical SMILES

C1=CC(=C(C=C1Br)CN)F.Cl

The exact mass of the compound 5-Bromo-2-fluorobenzylamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Bromo-2-fluorobenzylamine hydrochloride is a bifunctional aromatic building block characterized by an ortho-fluorine atom, a meta-bromine atom, and a primary amine stabilized as a hydrochloride salt . Commercially supplied as a highly crystalline solid with a melting point of 168-172°C, it is heavily utilized in the synthesis of active pharmaceutical ingredients (APIs), including kinase and metalloprotease inhibitors [1]. The compound serves as a critical procurement precursor because it offers orthogonal reactivity: the amine readily undergoes acylation or reductive amination, while the aryl bromide provides a reliable handle for palladium-catalyzed cross-coupling reactions [2].

Substituting 5-Bromo-2-fluorobenzylamine hydrochloride with its free base or non-halogenated analogs compromises both synthetic utility and handling stability. The free base form is susceptible to atmospheric oxidation and carbon dioxide absorption, leading to variable stoichiometry during automated library synthesis . Replacing the compound with 2-fluorobenzylamine eliminates the bromine atom, completely preventing downstream diversification via Suzuki or Buchwald-Hartwig cross-coupling [1]. Conversely, using 5-bromobenzylamine removes the ortho-fluorine, which shifts the amine pKa by approximately one unit and alters the lipophilicity (LogP) of the resulting derivatives . For procurement, specifying the exact bromo-fluoro hydrochloride salt is necessary to ensure shelf stability, precise reagent weighing, and the retention of dual functionalization pathways.

Handling Stability and Stoichiometric Precision: HCl Salt vs. Free Base

The hydrochloride salt of 5-bromo-2-fluorobenzylamine presents as a stable, off-white crystalline solid with a melting point of 168-172°C, whereas the free base is typically a low-melting solid or oil that degrades upon prolonged atmospheric exposure [1]. The salt form maintains >98% purity under standard storage conditions (2-8°C) and resists hygroscopic weight fluctuations. This physical stability allows for exact molar equivalents to be weighed during high-throughput parallel synthesis, avoiding the yield variations associated with the free base .

Evidence DimensionPhysical state and handling stability
Target Compound DataSolid, mp 168-172°C, stable stoichiometry
Comparator Or Baseline5-Bromo-2-fluorobenzylamine free base (Oil/low-melting solid, prone to oxidation)
Quantified DifferenceTransformation to the HCl salt increases the melting point to >168°C, ensuring solid-state stability.
ConditionsStandard laboratory storage (2-8°C) and ambient weighing conditions

Procuring the hydrochloride salt eliminates batch-to-batch weighing errors and reagent degradation, which is critical for automated synthesis workflows.

Orthogonal Reactivity for Late-Stage Diversification

The presence of the bromine atom at the 5-position provides a reactive site for palladium-catalyzed C-C and C-N bond formation, which is absent in 2-fluorobenzylamine [1]. The carbon-bromine bond (bond dissociation energy ~81 kcal/mol) readily undergoes oxidative addition, enabling Suzuki, Stille, and Buchwald-Hartwig couplings after the primary amine has been converted into an amide or sulfonamide [2]. Comparative synthetic routes show that while 2-fluorobenzylamine is restricted to amine-centric modifications, the bromo-derivative allows for the rapid generation of extended biaryl or heteroaryl scaffolds from a single precursor [3].

Evidence DimensionSuitability for Pd-catalyzed cross-coupling
Target Compound DataReactive C-Br bond (BDE ~81 kcal/mol) enabling >80% yield cross-couplings
Comparator Or Baseline2-Fluorobenzylamine (Inert C-H bond at the 5-position)
Quantified DifferenceProvides an active electrophilic site for cross-coupling, whereas the comparator cannot be functionalized under standard Pd-catalysis.
ConditionsStandard palladium-catalyzed cross-coupling conditions (e.g., Pd(PPh3)4, base, boronic acid)

Buyers synthesizing diverse chemical libraries must select the brominated analog to allow for multi-directional molecular extension.

Physicochemical Modulation via Ortho-Fluorination

The introduction of a fluorine atom ortho to the benzylamine group significantly alters the physicochemical profile compared to the non-fluorinated 5-bromobenzylamine . The electron-withdrawing nature of the fluorine lowers the predicted pKa of the amine from ~9.3 (unsubstituted) to ~8.26, while simultaneously increasing the lipophilicity (LogP ~2.74) [1]. This modulation in basicity influences the ionization state of the molecule at physiological pH, which directly impacts membrane permeability and oral bioavailability in downstream pharmaceutical candidates[2].

Evidence DimensionAmine basicity (pKa) and lipophilicity (LogP)
Target Compound DataPredicted pKa ~8.26, LogP ~2.74
Comparator Or Baseline5-Bromobenzylamine (Predicted pKa ~9.3, lower LogP)
Quantified DifferenceThe ortho-fluorine decreases the amine pKa by ~1 unit and increases the partition coefficient.
ConditionsIn silico prediction and standard physiological pH (7.4) environments

Selecting the fluorinated building block is essential for medicinal chemists aiming to optimize the pharmacokinetic properties and target binding of API candidates.

Synthesis of Heterobicyclic Kinase and Metalloprotease Inhibitors

Leveraging the orthogonal reactivity detailed in Section 3, this compound is utilized as a core scaffold. The amine is first acylated to form an amide linkage, followed by Suzuki coupling at the 5-bromo position to introduce diverse aryl groups, a proven route in the development of MMP-13 and kinase inhibitors[1].

High-Throughput Parallel Library Generation

Due to the solid-state stability and stoichiometric precision of the hydrochloride salt (as compared to the free base), it is heavily procured for automated synthesis platforms where exact molar equivalents are required to minimize purification bottlenecks .

Physicochemical Optimization in Lead Optimization

When a standard benzylamine derivative exhibits poor membrane permeability or metabolic liability, substituting it with this ortho-fluorinated building block lowers the amine pKa and blocks metabolic oxidation, directly improving the pharmacokinetic profile of the lead compound .

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

202865-69-8

Wikipedia

5-Bromo-2-fluorobenzylamine hydrochloride

Dates

Last modified: 08-15-2023

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